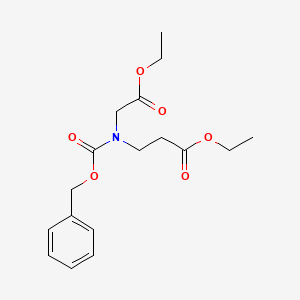
2,6-Dibromopyridin-4-ol
Vue d'ensemble
Description
2,6-Dibromopyridin-4-ol is a synthetic organic compound that belongs to the family of pyridine and halogenated compounds. It is a white to off-white crystalline solid .
Synthesis Analysis
A practical and efficient protocol for the syntheses of 6-substituted 2-bromopyridine compounds has been developed by using a selective copper-catalyzed C–N bond-forming reaction between 2,6-dibromopyridine and a range of amines .Molecular Structure Analysis
The molecular formula of this compound is C5H3Br2NO . The InChI code is 1S/C5H3Br2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H, (H,8,9) .Chemical Reactions Analysis
The major advantage of the synthesis protocol of this compound is the complete control of selectivity of the pyridine bromine atom for the C–N cross-coupling reaction .Physical And Chemical Properties Analysis
The physical form of this compound is solid . It has a molecular weight of 252.89 . The storage temperature is in an inert atmosphere, 2-8C .Applications De Recherche Scientifique
Synthesis and Chemical Applications
2,6-Dibromopyridin-4-ol plays a significant role in chemical synthesis and applications. It serves as a vital precursor in the synthesis of 2-aminopyridines, compounds with extensive biological and chemical significance. The reaction of 2,6-dibromopyridine with various amines produces 6-bromopyridine-2-amines, which are further utilized in C-C cross-coupling reactions (Bolliger, Oberholzer, & Frech, 2011). Additionally, this compound undergoes regioselective Suzuki cross-coupling reactions, which are crucial for producing certain pyridine derivatives that are otherwise challenging to synthesize (Sicre, Alonso-Gómez, & Cid, 2006).
Catalysis and Material Science
In catalysis and material science, the coordination compounds of terpyridines, including derivatives of this compound, are extensively used. These compounds find applications in photovoltaics, biomedicinal chemistry (e.g., DNA intercalation), and organometallic catalysis. The breadth of reactions catalyzed by terpyridines and their transition metal complexes is diverse, ranging from artificial photosynthesis to organic transformations (Winter, Newkome, & Schubert, 2011).
Organic and Medicinal Chemistry
In organic and medicinal chemistry, the selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands has been developed. This approach allows the synthesis of diversely substituted pyridines, which are of significant importance to chemists in these fields (Prajapati, Schulzke, Kindermann, & Kapdi, 2015). Furthermore, the synthesis of 2-pyridones from 2,6-dibromopyridine is a notable application, leading to the production of tissue factor VIIa inhibitors (Parlow & South, 2003).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2,6-Dibromopyridin-4-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a tridentate chelating ligand, forming complexes with metal ions . These interactions can influence the activity of metalloenzymes and other metal-dependent biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of certain genes involved in metabolic pathways . Additionally, it may impact cell signaling by interacting with specific receptors or signaling molecules, thereby altering cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with metalloenzymes can result in the modulation of enzyme activity . Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that this compound is relatively stable under inert conditions but may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, disruption of metabolic processes, and alterations in gene expression.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by specific cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical processes . The compound’s impact on metabolic flux and metabolite levels can provide insights into its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution can provide insights into its role in various biochemical processes and its potential impact on cellular function.
Propriétés
IUPAC Name |
2,6-dibromo-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDIUEDAZXIZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702663 | |
| Record name | 2,6-Dibromopyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220616-68-2 | |
| Record name | 2,6-Dibromopyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-6-propylthieno[2,3-d]pyrimidine](/img/structure/B1395724.png)
![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1395726.png)



![1-[Difluoro(phenyl)methyl]-2-fluorobenzene](/img/structure/B1395731.png)


![Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1395736.png)


![1-[Difluoro(phenyl)methyl]-3-methylbenzene](/img/structure/B1395743.png)
